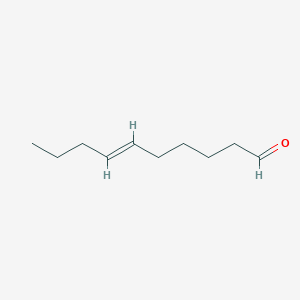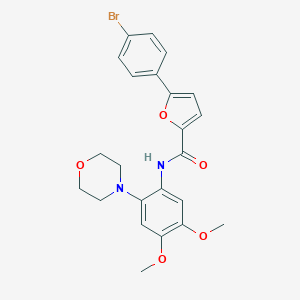
5-(4-bromophenyl)-N~2~-(4,5-dimethoxy-2-morpholinophenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromophenyl)-N~2~-(4,5-dimethoxy-2-morpholinophenyl)-2-furamide, commonly known as BDF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF is a furan derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of BDF is not fully understood, but it has been shown to interact with the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. BDF has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
BDF has been shown to have various biochemical and physiological effects. In vitro studies have shown that BDF inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BDF has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Additionally, BDF has been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
BDF has several advantages for laboratory experiments, including its stability, solubility, and availability. BDF is a stable compound that can be easily synthesized in good yields, making it readily available for laboratory experiments. However, one limitation of BDF is its potential toxicity, which must be taken into consideration when conducting experiments with this compound.
未来方向
There are several future directions for further research on BDF. One potential direction is to further investigate the mechanism of action of BDF and its interaction with the sigma-1 receptor. Additionally, further studies are needed to determine the optimal dosage and administration route for BDF in cancer and neurological disorders. Finally, the potential toxicity of BDF must be further investigated to ensure its safety for therapeutic use.
Conclusion
In conclusion, BDF is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. Further research is needed to fully understand the therapeutic potential of BDF and to determine its safety for therapeutic use.
合成方法
BDF can be synthesized through various methods, including the reaction of 4-bromoaniline with 4,5-dimethoxy-2-nitrobenzaldehyde followed by reduction with sodium borohydride and finally, reaction with furan-2-carboxylic acid. Another method involves the reaction of 4-bromoaniline with 4,5-dimethoxy-2-nitroacetophenone followed by reduction with lithium aluminum hydride and finally, reaction with furan-2-carboxylic acid. Both methods have been successfully used to synthesize BDF in good yields.
科学研究应用
BDF has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. BDF has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, BDF has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C23H23BrN2O5 |
|---|---|
分子量 |
487.3 g/mol |
IUPAC 名称 |
5-(4-bromophenyl)-N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H23BrN2O5/c1-28-21-13-17(18(14-22(21)29-2)26-9-11-30-12-10-26)25-23(27)20-8-7-19(31-20)15-3-5-16(24)6-4-15/h3-8,13-14H,9-12H2,1-2H3,(H,25,27) |
InChI 键 |
YHHCSSGLUIWSEY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)N4CCOCC4)OC |
规范 SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)N4CCOCC4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)
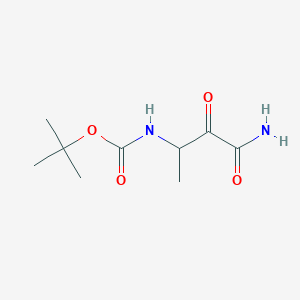

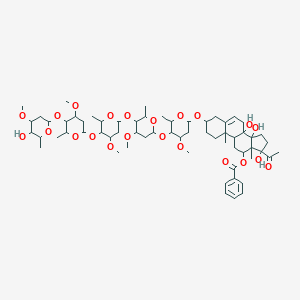

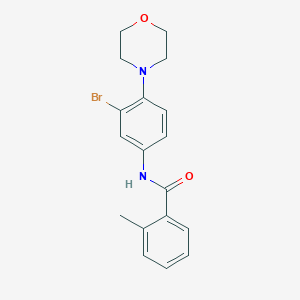
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)
